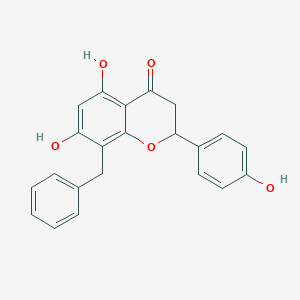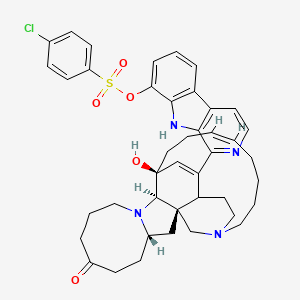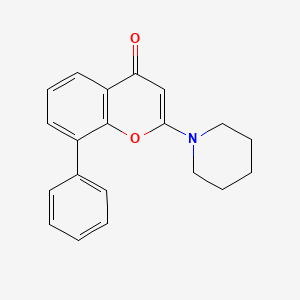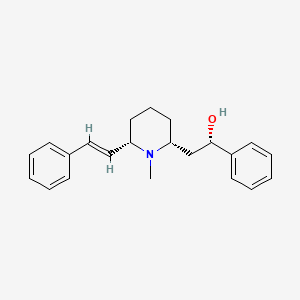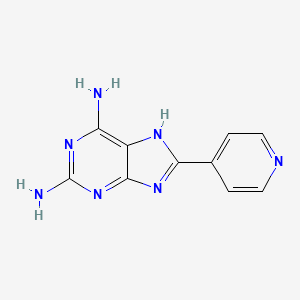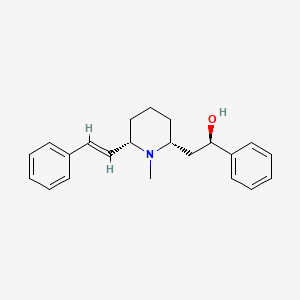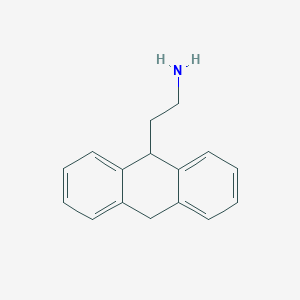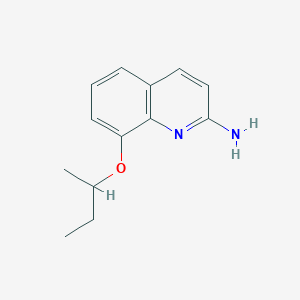
8-sec-Butoxy-quinolin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-sec-Butoxy-quinolin-2-ylamine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-sec-Butoxy-quinolin-2-ylamine typically involves the reaction of quinoline derivatives with sec-butyl alcohol under specific conditions. One common method includes the use of a catalyst such as palladium acetate (Pd(OAc)2) and a base like copper acetate (Cu(OAc)2) in the presence of carbon monoxide (CO) as a carbonyl source . The reaction is carried out under mild conditions, and the yields are generally higher with electron-donating groups on the quinoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automation in the process can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-sec-Butoxy-quinolin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the butoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
8-sec-Butoxy-quinolin-2-ylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-sec-Butoxy-quinolin-2-ylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the binding of melanin-concentrating hormone to its receptor, which is involved in various physiological processes . The compound’s effects are mediated through pathways that regulate cellular signaling and metabolic processes.
Comparison with Similar Compounds
8-sec-Butoxy-quinolin-2-ylamine can be compared with other quinoline derivatives such as quinolin-2-ones and phenanthridin-6-ones . While these compounds share a similar core structure, this compound is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and biological properties. Similar compounds include:
Quinolin-2-ones: Known for their use in drug development and organic synthesis.
Phenanthridin-6-ones: Utilized in the synthesis of complex organic molecules and as intermediates in pharmaceutical production.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
8-butan-2-yloxyquinolin-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-3-9(2)16-11-6-4-5-10-7-8-12(14)15-13(10)11/h4-9H,3H2,1-2H3,(H2,14,15) |
InChI Key |
RDHSHZSWPBWALB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=CC2=C1N=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


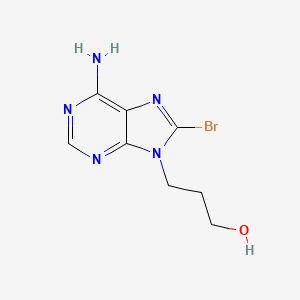
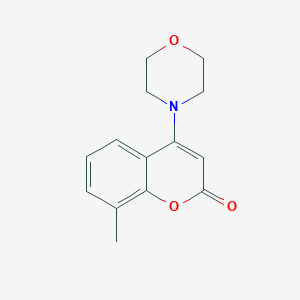

![8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one](/img/structure/B10845925.png)

